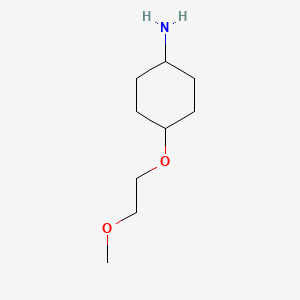

![molecular formula C19H16N2O4S B574596 Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate CAS No. 182258-03-3](/img/structure/B574596.png)

Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

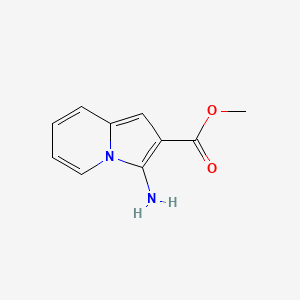

This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

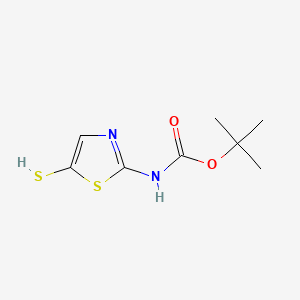

The synthesis of indole derivatives has attracted the attention of the chemical community due to their diverse biological activities . For instance, treatment of N-protected indoles with acetyl nitrate generated in situ at low temperatures affords the corresponding 3-nitroindoles . Reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and base affords the rearranged ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR . For instance, the yield of a similar compound was 52%, and its 1H NMR (400 MHz, CDCl3) δ was 8.45 (dd, J = 4.7, 1.6 Hz, 1H), 8.22 (dd, 1H), 8.07 (dd, J = 7.9, 3.7 Hz, 2H), 7.37 (dd, J= 8.3, 1.8 Hz, 1H), 7.21 (dd, J= 8.3, 4.6 Hz, 1H), 4.80 (s, 2H), 3.76 (t, J = 5.0 Hz, 2H), 3.21 (t, 2H), 1.37 (s, 9H) .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, treatment of nitroindoles with ethyl isocyanoacetate and base affords the expected pyrrolo[3,4-b]indoles .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be analyzed using techniques such as NMR . For instance, the yield of a similar compound was 52%, and its 1H NMR (400 MHz, CDCl3) δ was 8.45 (dd, J = 4.7, 1.6 Hz, 1H), 8.22 (dd, 1H), 8.07 (dd, J = 7.9, 3.7 Hz, 2H), 7.37 (dd, J= 8.3, 1.8 Hz, 1H), 7.21 (dd, J= 8.3, 4.6 Hz, 1H), 4.80 (s, 2H), 3.76 (t, J = 5.0 Hz, 2H), 3.21 (t, 2H), 1.37 (s, 9H) .Aplicaciones Científicas De Investigación

Abnormal Barton–Zard Reaction : A study by Pelkey, Chang, and Gribble (1996) found that under Barton–Zard pyrrole synthesis conditions, the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate yields a different compound (ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate) instead of the anticipated Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate (Pelkey, Chang, & Gribble, 1996).

Synthesis of Pyrrolo[3,4-b]indoles : A 1997 study by Pelkey demonstrated a one-step synthesis method for pyrrolo[3,4-b]indoles and pyrrolo[2,3-b]indoles from 3-nitroindoles, avoiding the novel rearrangement reported in their previous work (Pelkey, 1997).

1,3-Dipolar Cycloaddition Reactions : Gribble, Pelkey, Simon, and Trujillo (2000) conducted research on regioselective 1,3-dipolar cycloaddition reactions of unsymmetrical munchnones with 2- and 3-nitroindoles, leading to the synthesis of various pyrrolo[3,4-b]indoles (Gribble, Pelkey, Simon, & Trujillo, 2000).

Efficient Synthesis of 4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles : Gribble, Jiang, and Liu (2002) developed a method for synthesizing the fused heterocycle 4-(phenylsulfonyl)-4H-furo[3,4-b]indole and its C-3 derivatives (Gribble, Jiang, & Liu, 2002).

Preparation of Alkyl-Substituted Indoles : A 1992 study by Fuji, Muratake, and Matsume developed an effective method for synthesizing 4-substituted indole derivatives, including those involving phenylsulfonyl groups (Fuji, Muratake, & Matsume, 1992).

Stable Synthetic Analogue of Indole-2,3-quinodimethane : Saulnier and Gribble (1983) synthesized the N-phenylsulfonyl derivative of the previously unknown fused heterocycle 4H-furo[3,4-b]indole, which acts as a stable synthetic analogue of indole-2,3-quinodimethane (Saulnier & Gribble, 1983).

Mecanismo De Acción

Direcciones Futuras

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the research of this compound could involve further exploration of its biological activities and potential applications in medicine.

Propiedades

IUPAC Name |

ethyl 4-(benzenesulfonyl)-2H-pyrrolo[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-2-25-19(22)17-18-15(12-20-17)14-10-6-7-11-16(14)21(18)26(23,24)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJCSMQRGRKGEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CN1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718709 |

Source

|

| Record name | Ethyl 4-(benzenesulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182258-03-3 |

Source

|

| Record name | Ethyl 4-(benzenesulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4h-[1,3,5]Oxadiazino[3,4-a]benzimidazole](/img/structure/B574515.png)

![1H-Naphtho[2,3-D]imidazole-1,2-diamine](/img/structure/B574517.png)

![1-Azatricyclo[6.2.0.0~3,6~]decane](/img/structure/B574519.png)

![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)